molecular formula C9H11N3OS B3048221 N-[3-(carbamothioylamino)phenyl]acetamide CAS No. 1614-34-2

N-[3-(carbamothioylamino)phenyl]acetamide

Cat. No. B3048221
CAS RN: 1614-34-2
M. Wt: 209.27 g/mol
InChI Key: BNJLVVVDIFJJSG-UHFFFAOYSA-N
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Description

“N-[3-(carbamothioylamino)phenyl]acetamide” is a chemical compound with the CAS Number: 720670-20-2 . It has a molecular weight of 193.21 and is available in powder form . The IUPAC name for this compound is N-{3-[(aminocarbonyl)amino]phenyl}acetamide .


Molecular Structure Analysis

The InChI code for “N-[3-(carbamothioylamino)phenyl]acetamide” is 1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-[3-(carbamothioylamino)phenyl]acetamide” is a powder with a melting point of 204-206°C . and is stored at room temperature .

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Synthesized derivatives of acetamide have been investigated for their potential anticancer, anti-inflammatory, and analgesic properties. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showed promising results against breast cancer, neuroblastoma, and demonstrated anti-inflammatory and analgesic activities. This suggests that compounds within the acetamide group, including N-[3-(carbamothioylamino)phenyl]acetamide, could be explored for similar biomedical applications (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Activity

N-substituted phenyl acetamide benzimidazole derivatives have exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating that related compounds like N-[3-(carbamothioylamino)phenyl]acetamide might have applications in combating antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Synthetic Applications and Catalysis

Compounds within this chemical family have been used as intermediates in the synthesis of antimalarial drugs, showcasing their utility in the pharmaceutical manufacturing process. For example, chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide highlights the role of acetamide derivatives in facilitating the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Synthesis of Therapeutic Agents

The improvement and synthesis of related acetamide compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, have been explored, indicating that the acetamide group is of interest in developing new therapeutic agents. These studies provide insights into the synthetic routes and potential applications of similar compounds (Fenga, 2007).

Microbial Activity

Research has also focused on the synthesis of acetamide derivatives for antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents. This is relevant for compounds such as N-[3-(carbamothioylamino)phenyl]acetamide, as exploring their microbial activity could lead to new treatments for infections (Nandhikumar & Subramani, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[3-(carbamothioylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLVVVDIFJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167143
Record name Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(carbamothioylamino)phenyl]acetamide

CAS RN

1614-34-2
Record name N-[3-[(Aminothioxomethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ammonium thiocyanate (2.79 g) and benzoyl chloride (3.86 ml) in acetone (30 ml) was refluxed for 5 minutes. Then a solution of 3′-aminoacetanilide (5.00 g) in acetone (40 ml) was added thereto. The mixture was poured into water, and the resulting precipitate was separated by filtration. The crystals were heated at 50° C. for 3 hours with 1N sodium hydroxide (150 ml) solution. The mixture was poured into a mixture of ethyl acetate and water, and the resulting precipitate was collected and washed with ethyl acetate and water to give N-(3-acetylaminophenyl)thiourea (4.22 g).
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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